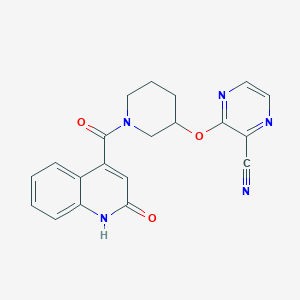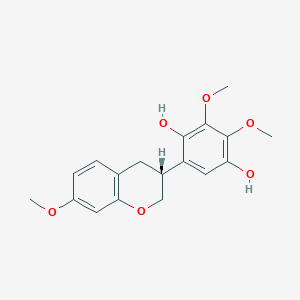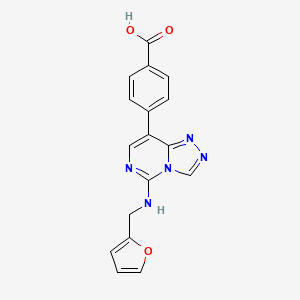![molecular formula C28H29N5O3 B2797396 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide CAS No. 1251613-87-2](/img/structure/B2797396.png)
2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AB-DPEP and is a sulfonamide derivative of pyridine. In
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Sulfonamides, including compounds with similar structural motifs to 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, have historically played a crucial role in antibacterial and antimicrobial therapy. These compounds have been foundational in the treatment of bacterial infections prior to the advent of penicillin. The sulfonamide group is pivotal in synthesizing antibiotics, demonstrating a broad spectrum of antibacterial activities. This class of compounds continues to be integral in developing new antibacterial agents to address the evolving resistance patterns of pathogens (Gulcin & Taslimi, 2018).
Cancer Research
In cancer research, sulfonamides have been identified as key components in developing anticancer agents. The structural features of sulfonamides, including those related to 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, allow for the design of molecules that can interfere with tumor growth and metastasis. Research has highlighted the potential of sulfonamide derivatives in targeting and inhibiting enzymes critical for cancer cell survival and proliferation, thus offering avenues for novel anticancer therapies (Carta, Scozzafava, & Supuran, 2012).
Antiparasitic and Antimalarial Research
Sulfonamides are instrumental in antiparasitic and antimalarial research due to their inhibitory effects on enzymes vital for the survival of parasites. Studies have shown that these compounds, by interfering with the folate synthesis pathway in parasites, offer potential as therapeutic agents against malaria and other parasitic diseases. This makes them valuable tools for developing new treatments in regions where resistance to traditional antimalarial drugs is prevalent (Herrero, 1967).
Environmental and Food Safety
Research into sulfonamides also extends into environmental science and food safety, where these compounds' persistence and bioaccumulation potential are studied. The environmental presence of sulfonamides, including derivatives of 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, is a concern due to their widespread use and potential impact on ecosystems and human health. Investigations into their degradation, bioaccumulation, and effects on microbial populations are crucial for assessing and mitigating environmental risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-2-35-24-13-7-6-11-22(24)19-30-27(34)21-14-17-33(18-15-21)26-23(12-8-16-29-26)28-31-25(32-36-28)20-9-4-3-5-10-20/h3-13,16,21H,2,14-15,17-19H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPULKIYDZKEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)






![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)


![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)
